molecular formula C22H21ClN2O4S B11122629 N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No.: B11122629
M. Wt: 444.9 g/mol
InChI Key: GVJWIHFYQFEVJE-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a sulfonyl anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino)acetamide

Uniqueness

N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H21ClN2O4S/c1-16-6-12-21(13-7-16)30(27,28)25(19-8-10-20(29-2)11-9-19)15-22(26)24-18-5-3-4-17(23)14-18/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

GVJWIHFYQFEVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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